![molecular formula C10H6F3NO2S B2759519 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid CAS No. 923800-95-7](/img/structure/B2759519.png)

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

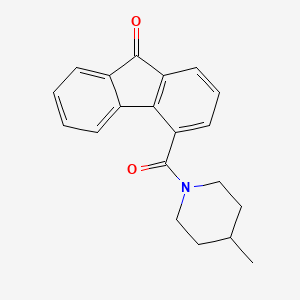

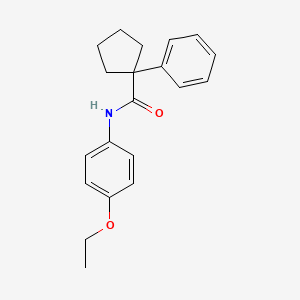

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6F3NO2S and a molecular weight of 261.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a trifluoromethyl group (CF3), a thio group (S), and a carboxylic acid group (COOH) .Aplicaciones Científicas De Investigación

Building Blocks for Biologically Active Molecules

Compounds like 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. Their unique structural features, such as the trifluoromethylthio group, contribute to the development of regioisomerically pure aromatic and heteroaromatic compounds. These compounds are prepared using modern organometallic methods, providing novel pathways for creating potentially therapeutic agents. The ability to synthesize such molecules opens up new avenues in drug discovery and development, where the precise control over the structural attributes of molecules can lead to the identification of compounds with enhanced biological activities (Leconte & Ruzziconi, 2002).

Catalysis and Chemical Transformations

The application of compounds containing the trifluoromethylthio group extends into catalysis, where they are used to facilitate chemical transformations. For instance, scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation reactions and esterification processes. This showcases the potential of using these compounds as catalysts to improve the efficiency of chemical reactions, making them valuable tools in synthetic chemistry. The ability to selectively activate different functional groups under mild conditions allows for the development of more efficient and selective synthetic pathways (Ishihara et al., 1996).

Photocatalytic Hydrogen Production

Innovative applications of these compounds also include their use in enhancing photocatalytic activities, such as hydrogen production. By grafting porphyrin onto a metal-organic framework equipped with similar functional groups, researchers have been able to improve the efficiency of photocatalytic hydrogen production. This application underscores the role of these compounds in addressing energy challenges, providing a pathway towards the development of renewable energy technologies (Diao et al., 2020).

Propiedades

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWMLHWEQBKCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2759446.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2759452.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2759458.png)